molecular formula C21H18N2O3 B5859887 N-[4-(benzoylamino)phenyl]-2-methoxybenzamide

N-[4-(benzoylamino)phenyl]-2-methoxybenzamide

Cat. No. B5859887
M. Wt: 346.4 g/mol
InChI Key: CVALZSRXVOPORY-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)phenyl]-2-methoxybenzamide, also known as BAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BAM is a member of the N-phenylbenzamide family, which has been shown to exhibit anticancer properties.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the suppression of tumor suppressor genes. By inhibiting HDAC activity, N-[4-(benzoylamino)phenyl]-2-methoxybenzamide can increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-2-methoxybenzamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anticancer properties, N-[4-(benzoylamino)phenyl]-2-methoxybenzamide has also been found to exhibit anti-inflammatory and antioxidant effects. These effects may contribute to its potential use in the treatment of other diseases such as arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide is its stability under standard laboratory conditions, which makes it easy to handle and store. Additionally, N-[4-(benzoylamino)phenyl]-2-methoxybenzamide has been shown to have minimal toxicity in normal cells and tissues, which makes it a safe compound to use in laboratory experiments. However, one limitation of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[4-(benzoylamino)phenyl]-2-methoxybenzamide. One area of interest is the development of more potent analogs of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide that can be used in cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide and its effects on gene expression. Finally, the potential use of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide in combination with other anticancer drugs should be explored, as this may enhance its efficacy in cancer therapy.
Conclusion:
In conclusion, N-[4-(benzoylamino)phenyl]-2-methoxybenzamide is a synthetic compound that has shown promise in cancer research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a potential candidate for cancer therapy. While further research is needed to fully understand its mechanism of action and potential applications, N-[4-(benzoylamino)phenyl]-2-methoxybenzamide represents a promising avenue for cancer research.

Synthesis Methods

The synthesis of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid and 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[4-(benzoylamino)phenyl]-2-methoxybenzamide. The yield of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide is typically around 50%, and the compound is stable under standard laboratory conditions.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-2-methoxybenzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(benzoylamino)phenyl]-2-methoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(benzoylamino)phenyl]-2-methoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

properties

IUPAC Name

N-(4-benzamidophenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-19-10-6-5-9-18(19)21(25)23-17-13-11-16(12-14-17)22-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVALZSRXVOPORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzamidophenyl)-2-methoxybenzamide

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